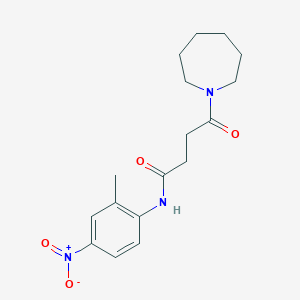
4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide, also known as AZOB, is a chemical compound that belongs to the class of oxoamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide has been studied for its potential applications in various fields of medicine, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has demonstrated antimicrobial activity against a range of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in cells. For example, it has been shown to activate the p38 MAPK signaling pathway, which is involved in cell growth and differentiation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has demonstrated a range of therapeutic effects in various fields of medicine. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Additionally, studies could focus on optimizing the synthesis method to improve the purity and yield of the final product. Furthermore, studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Finally, studies could explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
4-(1-azepanyl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide can be synthesized by reacting 2-methyl-4-nitrobenzoyl chloride with 1-aminocycloheptane in the presence of triethylamine and then treating the resulting product with butyric anhydride. The final product is obtained by recrystallization from ethanol.
Propiedades
IUPAC Name |
4-(azepan-1-yl)-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-13-12-14(20(23)24)6-7-15(13)18-16(21)8-9-17(22)19-10-4-2-3-5-11-19/h6-7,12H,2-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTVIYUQNSHYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5359512.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)
![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![ethyl 4-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)